Yttrium nitride

Overview

Description

Yttrium Nitride is a hard ceramic material similar to titanium nitride and zirconium nitride . It shows semiconducting properties and is a promising semiconductor for use in metal/semiconductor superlattices for thermoelectric applications .

Synthesis Analysis

Yttrium Nitride can be synthesized through direct nitridation of Yttrium metals with nitrogen using plasma assisted direct current arc discharge method . Another method involves hot-pressing sintering with and without yttrium oxide (Y2O3) as a sintering aid .

Molecular Structure Analysis

The lattice structure of Yttrium Nitride differs only by 8% from that of gallium nitride . The structural, electronic, optical, and thermodynamic properties of Yttrium Nitride alloys were computed using first-principles calculations .

Chemical Reactions Analysis

During sintering, AlN’s native oxide phase, observed on grains surface, plays a key role in the formation of yttrium-based secondary phases such as YAM (Y4Al2O9), YAP (YAlO3) and YAG (Y3Al5O12) .

Physical And Chemical Properties Analysis

Yttrium Nitride is known to be relatively reactive. It reacts with oxygen and nitrogen in the air to form a layer of oxide and nitride on the surface of the metal . This layer is stable and inert, protecting the metal beneath it .

Scientific Research Applications

Electronic and Thermal Properties

Yttrium nitride (YN) is being explored for its potential in metal/semiconductor superlattices, particularly for thermoelectric applications. Studies using first-principles density functional theory (DFT) have delved into its electronic structure, vibrational spectrum, and thermal properties, highlighting its promising semiconductor characteristics (Saha, Sands, & Waghmare, 2011).

Thin Film Growth and Characteristics

Yttrium nitride thin films have been successfully grown on silicon substrates using laser ablation techniques. These films exhibit metallic behavior due to minor oxygen contamination, creating a complex semiconductor–ionic–metallic system. This has implications for the development of novel electronic materials (Cruz, Díaz, Mancera, Takeuchi, & Soto, 2003).

Structural Analysis and Formation

In-depth first principles studies have been conducted on the formation of yttrium nitride, analyzing different metal arrangements and the phase transition involved in its synthesis. This research is crucial for understanding its application in semiconducting devices (Soto, Moreno-Armenta, & Reyes-Serrato, 2007).

High-Pressure Structural Transformation

Yttrium dinitride (YN₂) has been studied under high pressure, revealing intriguing structural transitions and the formation of N₄ chains. These findings are significant for understanding the complex bonding and electronic structure of yttrium nitrides under extreme conditions (Menescardi, Ehrenreich-Petersen, & Ceresoli, 2020).

Photocatalytic Performance

Research on yttrium-doped graphitic carbon nitride has demonstrated enhanced photocatalytic performance in applications like environmental purification. This is attributed to the extension of spectral response and improved charge separation efficiencies (Wang, Li, Bai, Cai, Liu, Zuo, Kang, & Cui, 2016).

Two-Dimensional Yttrium Nitride Monolayers

Two-dimensional yttrium nitride monolayers have been proposed as a new class of materials with unique electronic and mechanical properties. These monolayers exhibit ferroelastic characteristics, making them promising for switchable anisotropic applications in electronics (Xu, Xiang, Yin, Xia, & Liu, 2017).

High-Temperature Oxidation Resistance

Studies have explored the role of yttrium in enhancing the high-temperature oxidation resistance of nickel-based alloys. This research is critical for advancing materials in demanding thermal environments(Wu, Li, Xu, Kang, Wang, & Sun, 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

azanylidyneyttrium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N.Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXBBNUQVRZRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

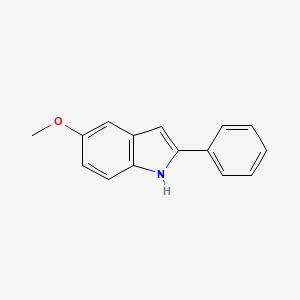

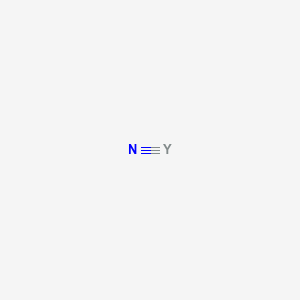

N#[Y] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NY | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067143 | |

| Record name | Yttrium nitride (YN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.913 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [MSDSonline] | |

| Record name | Yttrium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Yttrium nitride | |

CAS RN |

25764-13-0 | |

| Record name | Yttrium nitride (YN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium nitride (YN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium nitride (YN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium nitride (YN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)

![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)